molecular formula C15H15NO3S B2435168 [(2-Phenylethyl)carbamoyl]methyl thiophene-2-carboxylate CAS No. 380191-70-8

[(2-Phenylethyl)carbamoyl]methyl thiophene-2-carboxylate

Cat. No.: B2435168
CAS No.: 380191-70-8
M. Wt: 289.35
InChI Key: AKRKEGGRJYFEOM-UHFFFAOYSA-N
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Description

[(2-Phenylethyl)carbamoyl]methyl thiophene-2-carboxylate is a chemical compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Phenylethyl)carbamoyl]methyl thiophene-2-carboxylate typically involves the condensation of thiophene-2-carboxylic acid with [(2-Phenylethyl)carbamoyl]methyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale condensation reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

[(2-Phenylethyl)carbamoyl]methyl thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(2-Phenylethyl)carbamoyl]methyl thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(2-Phenylethyl)carbamoyl]methyl thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    This compound: is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties.

Properties

IUPAC Name

[2-oxo-2-(2-phenylethylamino)ethyl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c17-14(11-19-15(18)13-7-4-10-20-13)16-9-8-12-5-2-1-3-6-12/h1-7,10H,8-9,11H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKRKEGGRJYFEOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)COC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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